REACTION_CXSMILES
|
[NH:1]1[N:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH3:9][Si:10]([CH3:13])([CH3:12])Cl>C(N(CC)CC)C>[CH3:9][Si:10]([CH3:13])([CH3:12])[O:3][C:2]1[N:1]=[N:8][CH:7]=[C:5]([O:6][Si:10]([CH3:13])([CH3:12])[CH3:9])[N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC=1N=NC=C(N1)O[Si](C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |